molecular formula C7H13NO B14599356 4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole CAS No. 60633-23-0

4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole

Cat. No.: B14599356
CAS No.: 60633-23-0
M. Wt: 127.18 g/mol
InChI Key: HUACVRCKFIZAMA-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole is a heterocyclic organic compound with the molecular formula C7H11NO. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclization at room temperature. The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline intermediate .

Industrial Production Methods

In industrial settings, the synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using flow chemistry techniques. This approach involves the use of commercial manganese dioxide packed into a reactor column, allowing for the continuous production of the desired oxazole compound .

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The compound can undergo oxidative aromatization, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the functional groups present on the oxazole ring .

Comparison with Similar Compounds

Properties

CAS No.

60633-23-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H13NO/c1-4-7-5(2)9-6(3)8-7/h5-6H,4H2,1-3H3

InChI Key

HUACVRCKFIZAMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(OC1C)C

Origin of Product

United States

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